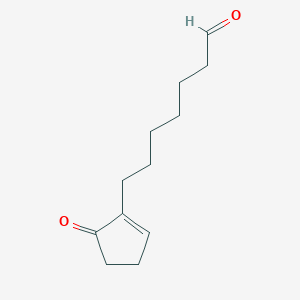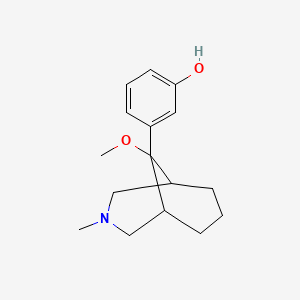
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol: is a complex organic compound featuring a bicyclic structure.
Vorbereitungsmethoden
The synthesis of syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol involves multiple steps and specific reaction conditions. One common synthetic route includes the formation of the azabicyclo[3.3.1]nonane core through a bridged-Ritter reaction, which involves the reaction of a carbenium ion with a nitrile, followed by quenching with water to afford an amide product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and catalysts due to its stability and reactivity.
Wirkmechanismus
The mechanism by which syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, syn-3-(9-Methoxy-3-methyl-3-azabicyclo(3.3.1)non-9-yl)phenol stands out due to its unique bicyclic structure and functional groups. Similar compounds include:
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Eigenschaften
CAS-Nummer |
42471-68-1 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
3-(9-methoxy-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl)phenol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-13-6-3-7-14(11-17)16(13,19-2)12-5-4-8-15(18)9-12/h4-5,8-9,13-14,18H,3,6-7,10-11H2,1-2H3 |
InChI-Schlüssel |
FAHATPJJBIGLSV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCCC(C1)C2(C3=CC(=CC=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
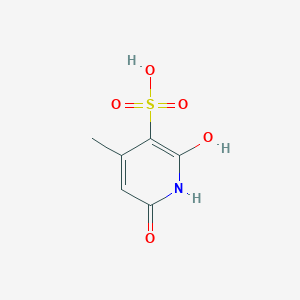

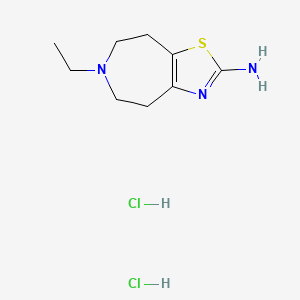


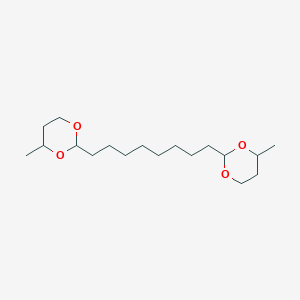
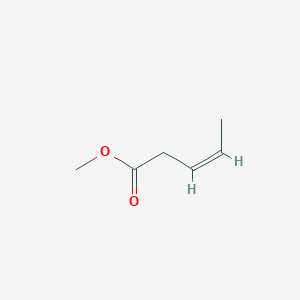
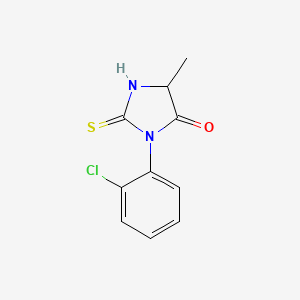
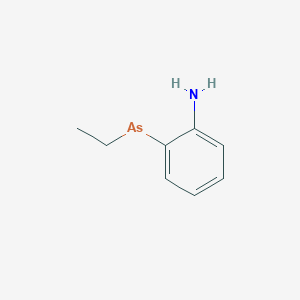
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
